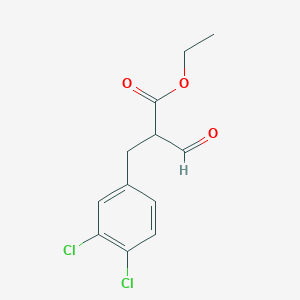

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate

CAS No.: 1424941-21-8

Cat. No.: VC3113414

Molecular Formula: C12H12Cl2O3

Molecular Weight: 275.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1424941-21-8 |

|---|---|

| Molecular Formula | C12H12Cl2O3 |

| Molecular Weight | 275.12 g/mol |

| IUPAC Name | ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H12Cl2O3/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,2,5H2,1H3 |

| Standard InChI Key | RUJWFRYEVOTNCD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O |

| Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C=O |

Introduction

Structural Characteristics and Chemical Properties

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate (CAS: 1424941-21-8) is an organic molecule with the molecular formula C₁₂H₁₂Cl₂O₃ and a molecular weight of 275.12 g/mol . The compound features a central beta-keto ester functionality with a 3,4-dichlorobenzyl group attached at the alpha position.

Structural Elements

The structure of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate consists of several key functional groups:

-

A carbonyl group (C=O) at the 3-position

-

An ethyl ester group (COOC₂H₅)

-

A 3,4-dichlorobenzyl substituent at the 2-position

This arrangement creates a molecule with both electrophilic and nucleophilic sites, contributing to its chemical reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be inferred from structurally similar compounds:

Synthesis Methods

The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be approached through several methods, drawing from established procedures for related compounds.

Benzylation of Beta-Keto Esters

One common method involves the benzylation of ethyl acetoacetate with 3,4-dichlorobenzyl bromide:

-

Base-mediated alkylation using ethyl acetoacetate and 3,4-dichlorobenzyl bromide

-

Reaction typically performed in the presence of a base such as sodium ethoxide or potassium carbonate

-

Reflux conditions in suitable solvents like THF or acetonitrile

This approach is analogous to the synthesis described for similar benzylated beta-keto esters, which yielded products with yields between 8% and 97% .

Alternative Synthetic Routes

Additional synthetic pathways may include:

-

Grignard reaction approach:

-

Acylation route:

Chemical Reactivity

The presence of multiple functional groups makes Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate versatile in various chemical transformations.

Common Reaction Types

The compound can participate in several reaction types:

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Reduction | Carbonyl group | Alcohols and reduced derivatives |

| Hydrolysis | Ester group | Corresponding carboxylic acids |

| Cyclization | Multiple sites | Heterocyclic compounds |

| Condensation | Carbonyl and alpha-carbon | Complex molecular scaffolds |

Key Transformations

The beta-keto ester functionality makes this compound particularly useful as a building block in the synthesis of more complex molecules:

-

Cyclization reactions with various dinucleophiles can lead to heterocyclic systems

-

The compound can undergo condensation reactions with amines, hydrazines, or hydroxylamine to form various nitrogen-containing derivatives

-

The alpha-position allows for further functionalization through alkylation or aldol-type reactions

Applications in Organic Synthesis

Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate serves as an important intermediate in the preparation of various biologically active compounds.

As a Building Block

The compound functions as a valuable precursor in the synthesis of:

-

Triazolopyrimidinone derivatives, which have been investigated for their biological activities

-

Various heterocyclic systems with potential pharmacological properties

-

Advanced medicinal chemistry scaffolds targeting specific biological pathways

Synthetic Utility

The synthetic versatility of Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate is demonstrated in its ability to undergo cyclization reactions. For example, similar benzylated beta-keto esters have been used in the synthesis of triazolopyrimidinone derivatives through cyclization with 3,5-diaminotriazole under various conditions .

Comparison with Structurally Related Compounds

Understanding Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate in relation to similar compounds provides valuable insights into its properties and potential applications.

Structural Analogues

Several structurally related compounds have been studied more extensively:

Reactivity Comparisons

The positioning of the dichlorobenzyl group at the alpha-carbon (position 2) in Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate, as opposed to the direct attachment of a dichlorophenyl group to the carbonyl in similar compounds, affects its reactivity profile:

-

The additional methylene (CH₂) spacer in the benzyl group provides greater conformational flexibility

-

The alpha-substitution pattern influences the acidity of the remaining alpha-hydrogen

-

The reactivity at the carbonyl carbon may be sterically different from compounds with directly attached aryl groups

Analytical Characterization

Spectroscopic Properties

For identification and purity assessment, Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate would typically be characterized using various analytical techniques:

-

¹H-NMR spectroscopy would show characteristic signals for:

-

Ethyl ester group (triplet and quartet)

-

Benzylic methylene protons

-

Aromatic protons with splitting patterns characteristic of 3,4-disubstitution

-

-

¹³C-NMR would reveal carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons

-

IR spectroscopy would show strong absorption bands for:

-

C=O stretching of both ketone and ester groups

-

C-Cl stretching vibrations

-

Aromatic C=C stretching

-

Current Research and Future Perspectives

Current research involving beta-keto esters with halogenated benzyl substituents like Ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate focuses on several areas:

-

Development of new synthetic methodologies for more efficient preparation

-

Exploration of novel heterocyclic systems derived from these building blocks

-

Investigation of potential biological activities, particularly in medicinal chemistry applications

Future research directions may include:

-

Exploring green chemistry approaches for synthesis

-

Computational studies to predict reactivity and biological interactions

-

Development of structure-activity relationships for optimized derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume